Home > Products > Screening Compounds P62160 > MEK Inhibitor II
MEK Inhibitor II - 623163-52-0

MEK Inhibitor II

Catalog Number: EVT-3191969
CAS Number: 623163-52-0
Molecular Formula: C14H8ClNO4
Molecular Weight: 289.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MEK inhibitors are a class of small molecule compounds that specifically target mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival. [] Aberrant activation of this pathway, often due to mutations in RAS or RAF genes, is implicated in the development and progression of various cancers. [, ] Therefore, MEK inhibitors have emerged as promising therapeutic agents for targeting cancers driven by dysregulated ERK signaling.

MEK inhibitors are classified into three types based on their binding mode and mechanism of action: []

Future Directions
  • Identifying predictive biomarkers: Research is needed to identify biomarkers that can accurately predict which patients are most likely to respond to MEK inhibitor therapy. This includes investigating the role of specific genetic alterations, pathway activation signatures, and tumor microenvironment factors in influencing drug sensitivity. [, , , ]
  • Developing more selective inhibitors: Creating MEK inhibitors with enhanced selectivity for MEK1/2 over other kinases could improve efficacy and minimize off-target effects. []
  • Overcoming resistance mechanisms: Understanding the mechanisms by which cancer cells develop resistance to MEK inhibitors is crucial for developing strategies to prevent or overcome resistance. This includes exploring combination therapies with other targeted agents or immunotherapies. [, , , ]
  • Exploring novel drug delivery systems: Developing innovative drug delivery systems that can improve the pharmacokinetic properties and enhance the delivery of MEK inhibitors to tumor sites, particularly in the central nervous system, could improve therapeutic outcomes. []
  • Investigating long-term effects: As MEK inhibitors are increasingly used in clinical practice, particularly in younger patients, it is essential to assess their long-term safety and potential for late toxicities. []

Cobimetinib

Relevance: Cobimetinib is classified as a type III MEK inhibitor based on its binding mode, similar to MEK Inhibitor II. Both share a common pharmacophore and target the same kinase, suggesting structural similarities. []

Refametinib

Compound Description: Refametinib, similar to cobimetinib, is an orally administered, potent, and selective allosteric inhibitor of both MEK1 and MEK2. It demonstrates synergistic antitumor activity when combined with gemcitabine in preclinical pancreatic cancer models. []

Relevance: As a type III MEK inhibitor, refametinib shares a comparable mechanism of action and likely possesses structural similarities with MEK Inhibitor II. []

Selumetinib (AZD6244, ARRY-142886)

Compound Description: Selumetinib is a potent, selective, orally available inhibitor of MEK1/2, inhibiting cell growth in various tumor cell lines. [, ]

Relevance: Selumetinib is another example of a MEK inhibitor and functions similarly to MEK Inhibitor II, targeting the same kinases within the MAPK pathway. [, , , , , ]

Trametinib (GSK1120212)

Compound Description: Trametinib, like the previously mentioned compounds, is an allosteric inhibitor of MEK1 and MEK2, inhibiting ERK phosphorylation and tumor growth. [, ]

Relevance: Trametinib's classification as a MEK inhibitor highlights its shared target and mechanism with MEK Inhibitor II, implying a degree of structural similarity. [, , ]

Binimetinib (MEK162)

Compound Description: Binimetinib is an orally available, selective inhibitor of MEK1 and MEK2 kinases. It is being investigated for its potential in combination therapies for various cancers. [, , , ]

Mirdametinib (PD-0325901)

Compound Description: Mirdametinib is a potent and selective inhibitor of both MEK1 and MEK2, known for its ability to effectively cross the blood-brain barrier. []

Relevance: As a MEK inhibitor, mirdametinib targets the same kinases as MEK Inhibitor II. [, ]

Pimasertib (MSC1936369B)

Compound Description: Pimasertib acts as a highly selective, non-competitive inhibitor of both MEK1 and MEK2. [, ]

E6201

Compound Description: E6201 exhibits potent inhibitory activity against MEK, demonstrating promising brain penetration capabilities. []

HL-085

Compound Description: HL-085 is identified as a MEK inhibitor with potential therapeutic applications in NRAS-mutant advanced melanoma. []

Overview

MEK Inhibitor II refers to a class of compounds that target the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting the activity of MEK1 and MEK2 kinases. These inhibitors have gained significant attention in cancer therapy, particularly for tumors with mutations in the BRAF gene, as they can effectively block cell proliferation and induce apoptosis in cancer cells. MEK Inhibitor II is structurally related to other MEK inhibitors such as PD0325901 and trametinib, which have been studied for their efficacy against various cancers.

Source and Classification

MEK Inhibitor II is classified under small molecule inhibitors that target protein kinases. It is derived from a series of chemical modifications aimed at enhancing the specificity and potency against MEK enzymes. The development of these inhibitors has been driven by the need for targeted therapies in oncology, particularly for cancers characterized by aberrant activation of the MAPK signaling pathway.

Synthesis Analysis

Methods

The synthesis of MEK Inhibitor II typically involves multi-step organic reactions that include:

  1. Preparation of Side Chains: The initial step often involves synthesizing alkoxylamine side chains through methods such as the Mitsunobu reaction, followed by hydrazine reduction to yield desired intermediates.
  2. Coupling Reactions: The synthesized side chains are coupled with a core structure using coupling agents like PyBOP (a peptide coupling reagent) in the presence of bases such as DIPEA (N,N-diisopropylethylamine) in solvents like tetrahydrofuran and dichloromethane. This step is crucial for forming the final conjugate.
  3. Peptide Conjugation: The final step involves activating the terminal amine group of the synthesized compound with reagents like succinic anhydride to form esters, followed by conjugation with specific peptides (e.g., cyclic RGD peptides) to enhance targeting capabilities towards integrin receptors on cancer cells .

Technical Details

The synthesis typically yields compounds with varying degrees of inhibitory activity against MEK1 and MEK2, as assessed through high-throughput screening techniques like Homogeneous Time Resolved Fluorescence kinase assays . The yield and purity of these compounds are critical for their subsequent biological evaluation.

Molecular Structure Analysis

Structure

MEK Inhibitor II's molecular structure features a core scaffold that resembles other known MEK inhibitors but includes specific modifications that enhance its binding affinity and selectivity. Key structural elements include:

Data

Crystallographic studies have revealed insights into how these inhibitors interact with the MEK active site, showcasing conformational changes upon binding that stabilize the inactive form of the enzyme .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing MEK Inhibitor II primarily revolve around:

  • Coupling Reactions: These involve forming amide bonds between carboxylic acids and amines, critical for constructing the inhibitor's backbone.
  • Deprotection Reactions: Protecting groups used during synthesis must be selectively removed without compromising other functional groups.
  • Activation Reactions: Activation steps are necessary for conjugating peptides or other moieties to improve pharmacological properties.

Technical Details

Each synthetic step must be optimized for yield and purity, often requiring purification techniques such as chromatography to isolate desired products effectively .

Mechanism of Action

MEK Inhibitor II functions by specifically binding to the allosteric site near the ATP binding pocket of MEK1/2. This binding inhibits the phosphorylation cascade necessary for ERK activation, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The mechanism can be summarized as follows:

  1. Inhibition of Phosphorylation: By preventing MEK from phosphorylating ERK1/2, these inhibitors effectively halt cell cycle progression.
  2. Induction of Apoptosis: The accumulation of inactive ERK leads to increased apoptosis in cancer cells, particularly those harboring BRAF mutations .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Molecular Weight: Varies depending on specific structural modifications but generally falls within a range suitable for small molecule drugs.
  • pKa Values: Relevant pKa values indicate potential ionization states at physiological pH, affecting solubility and permeability.

Relevant data from studies indicate that these properties significantly influence bioavailability and therapeutic efficacy .

Applications

MEK Inhibitor II has several scientific applications:

Introduction to MEK1/2 in Oncogenic Signaling

Role of the RAF/MEK/ERK Pathway in Cellular Proliferation and Survival

The RAF-MEK-ERK pathway is a highly conserved kinase cascade regulating fundamental cellular processes, including proliferation, differentiation, survival, and metabolism. Signal transduction initiates when growth factors or cytokines bind to receptor tyrosine kinases (RTKs), leading to RAS GTPase activation. GTP-bound RAS recruits RAF kinases (ARAF, BRAF, or CRAF) to the plasma membrane, triggering a multi-step activation process involving dimerization and phosphorylation. Activated RAF kinases then phosphorylate MEK1/2 on two serine residues (MEK1: S218/S222; MEK2: S222/S226), which in turn phosphorylate ERK1/2 on threonine and tyrosine residues (T202/Y204 for ERK1; T185/Y187 for ERK2). Activated ERK1/2 translocate to the nucleus, phosphorylating over 100 substrates, including transcription factors (e.g., c-MYC, ELK1, ETS1) that drive expression of pro-proliferative and anti-apoptotic genes [1] [4] [8].

Table 1: Prevalence of Oncogenic Mutations Driving RAF/MEK/ERK Pathway Hyperactivation

Genetic AlterationKey Cancer TypesApproximate PrevalencePrimary Consequence
RAS mutationsPancreatic adenocarcinoma, Colorectal cancer, Lung adenocarcinoma33% of all tumorsGTPase locked in active GTP-bound state, constitutive RAF activation
BRAF mutationsMelanoma, Hairy cell leukemia, Papillary thyroid cancer8% of all tumors (V600E accounts for >90% of BRAF mutations)Constitutive kinase activity independent of RAS regulation
RAF fusionsAcral melanoma, Glioblastoma, Spitzoid neoplasmsRare (e.g., AGK-BRAF in acral melanoma)Dimerization-driven kinase activation bypassing upstream signals
MEK1/2 mutationsMelanoma, Lung adenocarcinoma<1% of tumorsWeaker but persistent ERK activation

Pathway dysregulation confers multiple oncogenic advantages:

  • Uncontrolled Proliferation: Sustained ERK activity accelerates G1/S phase transition via cyclin D1 upregulation and CDK4/6 activation, while suppressing cell cycle inhibitors like p21 and p27 [4] [8].
  • Evasion of Apoptosis: ERK phosphorylation inactivates pro-apoptotic proteins (e.g., BAD, BIM) and enhances stability of anti-apoptotic proteins (e.g., MCL-1, BCL-2) [1] [8].
  • Therapeutic Resistance: Hyperactive MEK/ERK signaling promotes resistance to chemotherapy, radiation, and targeted agents by activating compensatory survival pathways and DNA damage repair mechanisms [3] [6].
  • Metastatic Potential: ERK-driven transcription upregulates matrix metalloproteinases (MMPs) and modulates integrins, facilitating invasion and metastasis [4] [8].

Molecular Basis of MEK1/2 Activation in RAS/RAF-Driven Cancers

MEK1 and MEK2 share ~80% amino acid identity and possess highly similar domain architectures. Structurally, MEK1/2 consist of:

  • An N-terminal domain containing a nuclear export signal (NES) and a D-domain crucial for ERK binding.
  • A catalytic kinase domain featuring a unique proline-rich insert absent in other MAP2Ks.
  • A C-terminal region influencing subcellular localization [5].

Activation is strictly dependent on RAF-mediated phosphorylation of the SxxxS motif in the activation loop. Phosphorylation induces a dramatic conformational shift:

  • The activation loop repositions, opening the catalytic cleft.
  • The αC-helix rotates inward, stabilizing the active site.
  • The P-loop (Gly-X-Gly-X-X-Gly) adjusts to optimally position ATP.
  • A conserved K/D/D motif (Lys97/Asp190/Asp208 in MEK1; Lys101/Asp194/Asp212 in MEK2) aligns for efficient phosphotransfer to ERK1/2 [5].

Fig. 1: MEK1/2 Activation MechanismRAF Dimer → Phosphorylation of MEK1 (S218/S222) / MEK2 (S222/S226) → Conformational Change → Catalytic Activation → Phosphorylation of ERK1/2

In RAS/RAF-mutant cancers, MEK1/2 activation becomes uncoupled from physiological regulation:

  • Oncogenic RAS (e.g., G12V, G13D, Q61H/L/R) exhibits impaired GTPase activity, maintaining RAF in a persistently membrane-bound and dimerized state.
  • BRAF V600E/K/D mutations mimic the phospho-activation state, enabling constitutive monomeric activity and hyperactivation of MEK independent of RAS or dimerization.
  • Non-V600 BRAF mutations (e.g., K601E, L597Q/R/S, G469A/V, G464V/E) and RAF fusions (e.g., AGK-BRAF) often promote constitutive dimerization, leading to robust MEK phosphorylation [4] [8] [10].
  • Feedback Loops: ERK-mediated negative feedback phosphorylation of RAF is often impaired in mutants, sustaining pathway flux. Additionally, transcriptional output (e.g., via FRA1, c-MYC) induces expression of RTKs and pathway components, creating feed-forward loops [3] [4].

MEK1/2 exhibit narrow substrate specificity, exclusively phosphorylating ERK1/2. This selectivity contrasts with RAF kinases, which possess broader substrate profiles. This inherent specificity makes MEK1/2 particularly attractive therapeutic targets, as inhibition primarily impacts the MAPK axis, potentially reducing off-target effects [5].

Therapeutic Rationale for MEK Inhibition in Oncology

The centrality of MEK1/2 as the sole activators of ERK1/2, coupled with their frequent dysregulation downstream of oncogenic RAS and RAF, provides a compelling rationale for their therapeutic targeting. MEK inhibitors offer distinct pharmacological advantages:

  • Overcoming Resistance to RAF Inhibitors: Monotherapy with BRAF inhibitors (e.g., vemurafenib, dabrafenib) in BRAF V600E melanoma often leads to paradoxical pathway activation in cells with wild-type BRAF and reactivation via RAF dimerization in tumor cells. Combining BRAF inhibitors with MEK inhibitors (e.g., dabrafenib + trametinib) prevents this reactivation by blocking signaling downstream of RAF dimers, significantly improving progression-free survival and overall response rates in melanoma and NSCLC [4] [8] [10].
  • Targeting RAS-Mutant Cancers: Direct RAS inhibition remains challenging. MEK inhibitors provide a viable strategy to dampen oncogenic signaling downstream of mutant RAS. While single-agent MEK inhibitor activity in RAS-mutant tumors has been modest (e.g., trametinib monotherapy in KRAS-mutant NSCLC), rational combinations show enhanced efficacy:
  • MEK + ERK inhibitors: Vertical pathway blockade to prevent rebound signaling (e.g., ulixertinib + selumetinib).
  • MEK + Autophagy inhibitors: Inhibiting autophagy counteracts a key resistance mechanism to MEK inhibitors in RAS-driven tumors (e.g., chloroquine/hydroxychloroquine + trametinib) [1] [4] [8].
  • MEK + Targeted agents: Blocking parallel or compensatory pathways (e.g., MEK + PI3K inhibitors in KRAS-mutant NSCLC; MEK + CDK4/6 inhibitors in KRAS-mutant pancreatic cancer).
  • MEK + Immunotherapy: Preclinical evidence suggests MEK inhibition can modulate the tumor microenvironment, potentially enhancing anti-PD-1/PD-L1 efficacy [4] [7].
  • Targeting Non-Canonical Activation Mechanisms: MEK inhibitors demonstrate activity against tumors driven by alterations bypassing RAF, such as certain RAF fusions (AGK-BRAF) identified in acral melanoma and glioblastoma. In cases resistant to immunotherapy, MEK inhibition (trametinib) can provide clinical benefit [7].
  • Blocking Adaptive Resistance and Transcriptional Reprogramming: Inhibition of the RAF/MEK/ERK pathway alters the activity of key transcription factors (e.g., c-MYC, AP-1, HIF-1α, STAT3). In glioblastoma, MEK/ERK inhibition induces dysregulation of factors like Capicua (CIC), leading to derepression of oncogenes like ETV1/4/5 and contributing to therapeutic resistance. Combining MEK inhibitors with agents targeting these transcription factors or their downstream effectors represents an emerging strategy [3] [6].

Table 2: Evolution of Clinically Explored MEK Inhibitors

MEK Inhibitor (Example)Generation/Key FeaturePrimary Indications (Examples)Key Mechanistic Attribute
Trametinib (Mekinist®)1st generation AllostericBRAF V600 Melanoma, NSCLC; BRAF V600 Thyroid CancerHigh selectivity; Long half-life enables once-daily dosing
Selumetinib (Koselugo®)1st generation AllostericNeurofibromatosis type 1 (NF1)-associated plexiform neurofibromasActivity in NF1 (loss of neurofibromin activates RAS)
Cobimetinib (Cotellic®)1st generation AllostericBRAF V600 Melanoma (with vemurafenib)Used in combination with BRAF inhibitor
Binimetinib (Mektovi®)1st generation AllostericBRAF V600 Melanoma (with encorafenib), NRAS MelanomaFavorable ocular toxicity profile
Pimasertib2nd generation AllostericOvarian cancer, Melanoma (trials)Potency against non-V600 BRAF mutants
Adavosertib + SelumetinibCombination (MEKi + WEE1i)KRAS-mutant cancers (trials)Synthetic lethality in RAS/RAF-mutant backgrounds

Despite the promise, intrinsic and acquired resistance to MEK inhibitors remains a challenge. Major mechanisms include:

  • Reactivation of ERK Signaling: Acquired mutations in MEK1 (e.g., C121S, E203K), BRAF amplification, KRAS amplification, or NF1 loss sustain pathway output [4] [5].
  • Activation of Compensatory Pathways: Increased signaling flux through PI3K/AKT/mTOR, JAK/STAT, or FGFR pathways compensates for MEK inhibition [3] [4].
  • Transcriptional Adaptation: Dynamic rewiring of transcriptional networks involving c-MYC, AP-1, and YAP/TAZ maintains survival programs [3] [6].
  • Tumor Microenvironment Interactions: Stromal-derived growth factors (e.g., HGF) reactivate MAPK signaling in tumor cells [4].

Next-generation strategies focus on deeper pathway suppression and overcoming resistance:

  • Pan-RAF inhibitors (e.g., LY3009120) target monomeric and dimeric RAF forms to prevent paradoxical activation.
  • BI-3406 (SOS1 inhibitor) prevents RAS activation upstream of MEK, synergistic with MEK inhibitors in KRAS-mutant models.
  • ERK inhibitors (e.g., ulixertinib, MK-8353) block the terminal kinase, overcoming resistance from upstream mutations or RAF dimerization.
  • Intermittent Dosing Schedules: Exploiting differential recovery kinetics of tumor versus normal cells to mitigate toxicity while maintaining efficacy [4] [8] [10].

Properties

CAS Number

623163-52-0

Product Name

MEK Inhibitor II

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione

Molecular Formula

C14H8ClNO4

Molecular Weight

289.67 g/mol

InChI

InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2

InChI Key

GYQSWJNGTWVFOL-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.